
2-(2,3-Dihydro-1H-indole-1-sulfonyl)ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,3-Dihydro-1H-indole-1-sulfonyl)ethan-1-amine hydrochloride, also known as DIES, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound has been synthesized using various methods and has been found to have significant biochemical and physiological effects. In
Scientific Research Applications
Anti-HIV-1 Activity
The indole scaffold in 2-(2,3-Dihydro-1H-indole-1-sulfonyl)ethan-1-amine hydrochloride has been investigated for its potential as an anti-HIV-1 agent. Researchers have synthesized derivatives and performed molecular docking studies to assess their efficacy against the virus .
Anticancer Properties
Indole derivatives often exhibit promising anticancer activity. While specific studies on this compound are limited, its structural features suggest potential for targeting cancer cells. Researchers may explore its effects on cell viability, apoptosis, and cell cycle regulation .
Neuroprotective Effects
Given the indole moiety’s relevance in neurobiology, 2-(2,3-Dihydro-1H-indole-1-sulfonyl)ethan-1-amine hydrochloride could be investigated for neuroprotective properties. Studies might focus on its ability to modulate neurotransmitter systems or protect neurons from oxidative stress.
Anti-inflammatory Activity
Indole-based compounds often possess anti-inflammatory properties. Researchers could explore whether 2-(2,3-Dihydro-1H-indole-1-sulfonyl)ethan-1-amine hydrochloride inhibits pro-inflammatory pathways or attenuates inflammatory responses in cellular models.
Enzyme Inhibition
The sulfonamide group in this compound suggests potential as an enzyme inhibitor. Researchers might investigate its interactions with specific enzymes, such as kinases or proteases, to understand its inhibitory effects .
Chemical Biology Probes
2-(2,3-Dihydro-1H-indole-1-sulfonyl)ethan-1-amine hydrochloride could serve as a chemical probe in biological studies. Its unique structure may allow researchers to explore protein-ligand interactions, cellular pathways, or receptor binding sites .
properties
IUPAC Name |
2-(2,3-dihydroindol-1-ylsulfonyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S.ClH/c11-6-8-15(13,14)12-7-5-9-3-1-2-4-10(9)12;/h1-4H,5-8,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLYVTCCJWLSMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dihydro-1H-indol-1-ylsulfonyl)ethanamine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

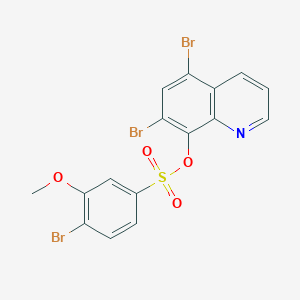
![(E)-N'-(4-fluorobenzylidene)-2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetohydrazide](/img/structure/B2844726.png)
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylthio)phenyl)methanone](/img/structure/B2844727.png)

![(1S,5S)-3-benzyloxycarbonyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2844729.png)
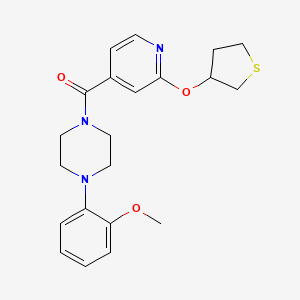
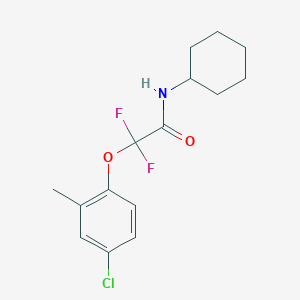
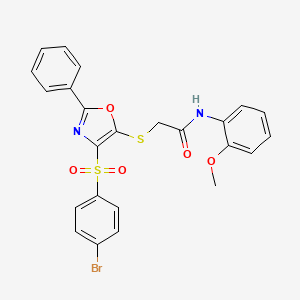

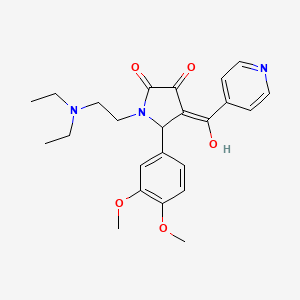

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2844742.png)
![3-[3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2844744.png)